![molecular formula C15H16ClN3OS2 B2698553 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide CAS No. 338749-94-3](/img/structure/B2698553.png)
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide
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Overview
Description
“N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide” is a complex organic compound that contains several functional groups including a thiazol ring, a thiazinan ring, and an acetamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazol and thiazinan rings, as well as the acetamide group. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiazol ring can participate in nucleophilic substitution reactions, and the acetamide group can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiazol and thiazinan rings could contribute to its stability and the acetamide group could influence its solubility .Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects .
- Cancer remains a significant health challenge worldwide. Compounds d6 and d7 from this family were found to be highly active against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro .
- Computational studies using molecular docking techniques revealed that compounds d1, d2, d3, d6, and d7 have favorable binding scores within the active sites of specific protein targets (PDB IDs: 1JIJ, 4WMZ, and 3ERT) .
- Thiazole derivatives have demonstrated antibacterial properties by blocking bacterial lipid biosynthesis and other mechanisms .
Antimicrobial Activity
Anticancer Potential
Molecular Docking Studies
Anti-Inflammatory Properties
Antibacterial Activity
Antifungal Effects
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide Similar compounds have been studied for their pharmacological activities against various bacterial and fungal species, as well as against certain cancer cell lines .
Mode of Action
The exact mode of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide It’s worth noting that similar compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity . Molecular docking studies are often carried out to study the binding mode of active compounds with their targets .
Biochemical Pathways
The specific biochemical pathways affected by N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide Similar compounds have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
The molecular and cellular effects of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide Similar compounds have shown promising antimicrobial activity and have been found to be active against certain cancer cell lines .
properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-thiomorpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS2/c16-12-4-2-1-3-11(12)13-10-22-15(17-13)18-14(20)9-19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURNUKUMCPYBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide |
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